molecular formula C8H7BrF2O B1321334 5-Bromo-1-ethoxy-2,3-difluorobenzene CAS No. 204654-92-2

5-Bromo-1-ethoxy-2,3-difluorobenzene

Cat. No.: B1321334
CAS No.: 204654-92-2
M. Wt: 237.04 g/mol
InChI Key: UMGBWRBQWZTQMH-UHFFFAOYSA-N
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Description

5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is a colorless liquid with a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The preparation of 5-Bromo-1-ethoxy-2,3-difluorobenzene typically involves chemical synthesis. One common method is the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions to produce the target compound . This process involves electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-1-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Common Reagents and Conditions: Typical reagents used in these reactions include bromine, bromoethanol, and various bases.

Scientific Research Applications

5-Bromo-1-ethoxy-2,3-difluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology and Medicine: This compound is utilized in the development of pharmaceuticals and in the study of biological pathways.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or materials science.

Comparison with Similar Compounds

5-Bromo-1-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:

    1-Bromo-2,3-difluorobenzene: This compound lacks the ethoxy group, which can influence its reactivity and applications.

    5-Bromo-2-ethoxy-1,3-difluorobenzene: This is a positional isomer with different substitution patterns on the benzene ring, affecting its chemical properties and uses.

    2,3-Difluoro-4-bromophenyl ethyl ether:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both bromine and ethoxy groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

5-bromo-1-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGBWRBQWZTQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611764
Record name 5-Bromo-1-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204654-92-2
Record name 5-Bromo-1-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml three neck flask provided with a stirrer, thermometer, and cooling tube were added 25.0 g (118.5 mmol) of 3,4,5-trifluorobromobenzene, 19.9 g (355.5 mmol) of potassium hydroxide, and 20 ml of ethanol, and heated to reflux while being stirred for 3 hours. After finishing of the reaction, unreacted ethanol was distilled off under a reduced pressure, 200 ml of water was added thereto, and it was extracted with 200 ml of diethyl ether. The extract was washed with water (150 ml) thrice and dried over anhydrous magnesium sulfate. The colorless oily product in an amount of 27.8 g which was obtained by distilling off the solvent was purified by silica gel column chromatography (eluent: heptane, Rf=0.36) to obtain 23.3 g of colorless oily 3,4-difluoro-5-ethoxybromobenzene.
[Compound]
Name
three
Quantity
500 mL
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25 g
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Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

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